molecular formula C11H8ClN3 B12972382 4-Chloro-1-methylimidazo[1,5-a]quinoxaline

4-Chloro-1-methylimidazo[1,5-a]quinoxaline

Cat. No.: B12972382
M. Wt: 217.65 g/mol
InChI Key: KDYMUHFEELZYMM-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Chemical Biology

Fused heterocyclic systems are organic compounds in which at least two rings, with at least one being a heterocycle, share a common bond. These structures are ubiquitous in nature and are found at the core of numerous biologically active molecules, including alkaloids, vitamins, and nucleic acids. In the realm of chemical biology, the rigidity and defined spatial arrangement of fused heterocycles make them ideal scaffolds for the design of enzyme inhibitors, receptor agonists or antagonists, and DNA intercalating agents. Their structural complexity allows for precise orientation of functional groups, leading to high-affinity and selective interactions with biomolecules.

Overview of the Imidazo[1,5-a]quinoxaline (B8520501) Core in Medicinal Chemistry and Materials Science

The imidazo[1,5-a]quinoxaline core is a nitrogen-rich fused heterocyclic system that has garnered considerable attention in medicinal chemistry. This scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of imidazo[1,5-a]quinoxaline have been investigated for a wide array of therapeutic applications, including as anticancer agents, antimicrobials, and as modulators of various enzymes and receptors. rsc.orgnih.gov For instance, certain derivatives have shown potent antagonistic activity at Toll-like receptor 7 (TLR7), highlighting their potential in the development of immunomodulatory drugs. nih.gov The planar nature of the quinoxaline (B1680401) moiety also lends itself to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. nih.gov

The synthesis of the imidazo[1,5-a]quinoxaline scaffold can be achieved through various strategies. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound to form the quinoxaline core, followed by the construction of the fused imidazole (B134444) ring. researchgate.net Alternative methods, such as intramolecular cyclization and multicomponent reactions, have also been developed to afford these structures with diverse substitution patterns. researchgate.netresearchgate.net

Research Rationale for 4-Chloro-1-methylimidazo[1,5-a]quinoxaline and its Derivatives within the Imidazo[1,5-a]quinoxaline Class

The specific compound, this compound, represents a targeted modification of the parent scaffold. The introduction of a chlorine atom at the 4-position and a methyl group at the 1-position is a deliberate synthetic strategy aimed at exploring and potentially enhancing the physicochemical and biological properties of the core structure.

The rationale for investigating this particular derivative is multifaceted. The chlorine atom, being an electron-withdrawing group, can significantly alter the electronic distribution within the aromatic system. This can influence the compound's reactivity, metabolic stability, and its ability to form key interactions with biological targets, such as hydrogen bonds or halogen bonds. The methyl group, on the other hand, can provide steric bulk and increase lipophilicity, which can impact cell permeability and binding affinity.

The presence of the chloro group at the 4-position of the quinoxaline ring system is particularly significant from a synthetic standpoint. This position is often reactive and can serve as a handle for further functionalization through nucleophilic substitution reactions. This allows for the generation of a library of derivatives from a common intermediate, a key strategy in modern medicinal chemistry for structure-activity relationship (SAR) studies. For example, the chlorine can be displaced by various nucleophiles such as amines, alcohols, or thiols to introduce a wide range of functional groups, thereby systematically probing the chemical space around the core scaffold.

Strategies for Imidazo[1,5-a]quinoxaline Ring System Construction

The construction of the imidazo[1,5-a]quinoxaline ring system is achieved through several strategic approaches, including multicomponent reactions, one-pot methodologies, cyclization protocols, and catalyzed processes.

Multicomponent Reaction Approaches for Imidazo[1,5-a]quinoxalines

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like imidazo[1,5-a]quinoxalines in a single step. One such approach involves the reaction of aryl aldehydes, ortho-N-Boc-phenylenediamines, and azido (B1232118) chalcones in the presence of an Erbium(III) triflate catalyst. This is followed by deprotection and cyclization with trifluoroacetic acid to yield the fused pharmacophore researchgate.net. Isocyanide-based MCRs have also been developed for related structures like imidazo[1,2-a]quinoxalines, demonstrating the utility of this strategy in building diverse heterocyclic libraries acs.org.

ComponentsCatalyst/ReagentsProduct TypeReference
Aryl aldehydes, o-N-Boc-phenylenediamines, Azido chalcones1. Er(OTf)₃2. TFAImidazo[1,5-a]quinoxalines researchgate.net

One-Pot, Two-Step Methodologies in Imidazo[1,5-a]quinoxaline Synthesis

One-pot syntheses are highly valued for their operational simplicity and efficiency. A notable metal-free, one-pot cascade coupling process has been developed for building imidazo[1,5-a]quinoxalines. This method involves the reaction of 2-(1H-imidazol-1-yl)aniline with ketones, using molecular iodine as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as both the oxidant and solvent rsc.orgnih.gov. This approach proceeds smoothly under a nitrogen atmosphere to afford the desired products in good yields nih.gov. Another one-pot method involves the condensation of o-nitroaniline with glyoxylate, followed by treatment with TosMIC and subsequent reductive cyclization to form the related imidazo[1,5-a]quinoxalin-4-one structure researchgate.net.

Starting MaterialsCatalyst/ReagentsKey FeaturesReference
2-(1H-imidazol-1-yl)aniline, KetonesI₂, DMSOMetal-free, cascade coupling rsc.orgnih.gov
o-Nitroaniline, GlyoxylateTosMIC, Reductive agentForms imidazo[1,5-a]quinoxalin-4-one researchgate.net

Intramolecular Cyclization Protocols for Imidazo[1,5-a]quinoxalin-4-ones

Intramolecular cyclization is a key strategy for forming the imidazo[1,5-a]quinoxalin-4-one core. A highly efficient and regiospecific method involves the intramolecular cyclization of precursor molecules to provide the desired products in excellent yields researchgate.net. Specific protocols include the cyclization of N-(2-halophenyl)-1H-imidazole-5-carboxamides in a solvent like DMA or DMF at high temperatures (150-160°C) researchgate.net. Another approach begins with 1,2-phenylenediamines and utilizes the reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC) as a key step in constructing the ring system researchgate.net.

PrecursorConditionsProductReference
N-(2-halophenyl)-1H-imidazole-5-carboxamidesDMA or DMF, 150-160°CImidazo[1,5-a]quinoxalin-4(5H)-one researchgate.net
Quinoxalin-2-onesTosMICImidazo[1,5-a]quinoxalin-4-ones researchgate.net

Modified Pictet-Spengler Reactions for Imidazo[1,5-a]quinoxalines

The Pictet-Spengler reaction, a cornerstone in heterocyclic synthesis, has been adapted for the construction of the imidazo[1,5-a]quinoxaline system researchgate.netmdpi.com. An unconventional, highly regioselective Pictet-Spengler reaction involves treating an ionic liquid-supported 2-(1H-imidazol-1-yl)aniline with ketones in the presence of trifluoroacetic acid (TFA) under microwave irradiation rsc.org. This method rapidly produces ionic liquid-immobilized imidazo[1,5-a]quinoxalines rsc.org. Another modification involves the reaction of 2-imidazolyl anilines with aryl aldehydes, facilitated by p-toluenesulfonic acid (p-TsOH) and benzotriazole researchgate.net.

ReactantsReagents/ConditionsKey FeatureReference
Ionic liquid-supported 2-(1H-imidazol-1-yl)aniline, KetonesTFA, Microwave (130°C)Rapid, ionic liquid support rsc.org
2-Imidazolyl anilines, Aryl aldehydesp-TsOH, BenzotriazoleAcid-catalyzed condensation researchgate.net

Transition Metal-Catalyzed Processes in Imidazo[1,5-a]quinoxaline Synthesis

Transition metals play a crucial role in catalyzing complex bond formations for the synthesis of heterocyclic scaffolds frontiersin.org. For the imidazoquinoxaline system, a notable pathway begins with tetrazolo[1,5-a]quinoxalines. These precursors can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govbeilstein-journals.org. Interestingly, this reaction can have a competing denitrogenative annulation pathway that leads to the formation of imidazo[1,2-a]quinoxalines, an isomer of the target scaffold beilstein-journals.orgbeilstein-archives.org. This transformation can also be catalyzed by tetraphenylporphyrin iron(III) chloride in combination with zinc nih.govbeilstein-journals.org. The choice of catalyst and reaction conditions can influence the ratio of the resulting triazole and imidazole products beilstein-archives.org.

Starting MaterialCatalystCo-reagent/ConditionsProduct IsomerReference
Tetrazolo[1,5-a]quinoxalines, AlkynesCu(I) triflateToluene, 100°CImidazo[1,2-a]quinoxaline (B3349733) nih.gov
Tetrazolo[1,5-a]quinoxalines, AlkynesTetraphenylporphyrin iron(III) chlorideZincImidazo[1,2-a]quinoxaline nih.govbeilstein-journals.org

Metal-Free Conditions for Imidazo[1,5-a]quinoxaline Construction

To enhance the sustainability and reduce the cost of synthesis, metal-free approaches have been developed rsc.org. A prominent metal-free method for imidazo[1,5-a]quinoxalines is an iodine-catalyzed one-pot cascade coupling process rsc.org. This reaction utilizes 2-(1H-imidazol-1-yl)aniline and various ketones with molecular iodine (I₂) as the catalyst and DMSO as the oxidant rsc.orgnih.gov. The protocol is noted for its mild conditions and broad substrate scope, affording products in good to excellent yields rsc.org. Another metal-free strategy involves a decarboxylative cyclization using α-amino acids, mediated by iodine, though this has been more specifically reported for the related imidazo[1,5-a]quinoline (B8571028) system nih.govsemanticscholar.org.

ReactantsCatalyst/ReagentsKey FeaturesReference
2-(1H-imidazol-1-yl)aniline, KetonesI₂, DMSOMetal-free, eco-compatible, one-pot rsc.orgnih.gov

Ionic Liquid Supported Synthesis for Regioselective Routes to Imidazo[1,5-a]quinoxalines

A regioselective, supported synthesis of imidazo[1,5-a]quinoxalines has been developed utilizing ionic liquids (ILs) under microwave conditions. rsc.org In this methodology, aromatic amines are immobilized on an ionic liquid support and reacted with various ketones and aliphatic aldehydes. rsc.org This approach employs an unconventional Pictet-Spengler reaction to generate the polycyclic imidazo[1,5-a]quinoxaline structure. rsc.org The use of microwave irradiation accelerates the reaction, while the ionic liquid support simplifies the purification process through simple precipitation. rsc.org When aromatic aldehydes are used as reactants, they initially form auto-oxidized imidazo[1,5-a]quinoxalines, which can then be converted to other novel compounds during the cleavage from the IL support. rsc.org

Denitrogenative Annulation from Tetrazolo[1,5-a]quinoxalines to Imidazo[1,2-a]quinoxalines

The conversion of tetrazolo[1,5-a]quinoxalines serves as a pathway to nitrogen-rich heterocyclic systems. acs.org While this precursor can lead to 1,2,3-triazoloquinoxalines via copper-catalyzed azide–alkyne cycloaddition (CuAAC), a competing reaction involving denitrogenative annulation has been observed, which yields imidazo[1,2-a]quinoxalines. beilstein-journals.orgnih.gov This denitrogenation reaction is particularly noted when using substituted tetrazolo[1,5-a]quinoxalines. beilstein-journals.org The ratio of the resulting triazole to imidazole products is dependent on factors such as the concentration of the alkyne used in the reaction. beilstein-journals.orgnih.gov Though this method typically yields the imidazo[1,2-a] isomer, it represents a significant transformation of the parent quinoxaline system and expands the diversity of accessible derivatives from a common tetrazole precursor. beilstein-journals.orgresearchgate.net

Targeted Derivatization of the Imidazo[1,5-a]quinoxaline Core

Functionalization at Specific Positions of the Imidazo[1,5-a]quinoxaline System

The imidazo[1,5-a]quinoxaline scaffold allows for functionalization at several positions, enabling the synthesis of a wide array of derivatives. nih.gov Methodologies have been developed for the selective introduction of substituents to tailor the molecule's properties. researchgate.netrsc.org For instance, an efficient iodine-catalyzed cascade coupling protocol has been developed for creating derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling. rsc.org These targeted modifications are crucial for structure-activity relationship (SAR) studies, which have led to the identification of compounds with specific biological activities. nih.gov

Introduction of Halogen Substituents, including Chlorination at Position 4

Halogenation is a key strategy for modifying the electronic and steric properties of the imidazo[1,5-a]quinoxaline core. The introduction of a chlorine atom at the 4-position, yielding compounds such as this compound, is a significant derivatization. Chlorinated derivatives can be synthesized by treating the corresponding imidazo[1,5-a]quinoxalin-4-one intermediate with a chlorinating agent like N-chlorosuccinimide (NCS). researchgate.net This substitution is often a critical step in the synthesis of targeted molecules with potential applications in medicinal chemistry. nih.govmdpi.com

Exploration of Alkyl Chain Lengths and Steric Effects at the 1-position

The substituent at the 1-position of the imidazole ring significantly influences the properties of imidazo[1,5-a]quinoxaline derivatives. nih.gov Research has involved the synthesis of analogs with diverse alkyl chain lengths at this position to probe steric and hydrophobic effects. nih.gov Structure-activity relationship (SAR) assessments have shown that a moderate increase in antagonistic efficacy occurs when the alkyl chains consist of four to five carbon atoms (e.g., butyl, pentyl, isopentyl groups). nih.gov However, extending the alkyl chain length beyond five carbons, such as to a hexyl group, has been observed to lead to a decrease in activity. nih.gov

Alkyl Substituent at 1-PositionObserved Effect on Efficacy
Butyl (C4)Moderate increase
Pentyl (C5)Moderate increase
Isopentyl (C5)Moderate increase
Hexyl (C6)Diminished activity

Synthesis of Amide, Carbamate (B1207046), and Urea (B33335) Derivatives of Imidazo[1,5-a]quinoxalines

To further explore the chemical space around the imidazo[1,5-a]quinoxaline scaffold, series of amide, carbamate, and urea derivatives have been synthesized. nih.govnih.gov These derivatives have been developed to achieve high affinity for specific biological targets, such as the GABA-A/benzodiazepine (B76468) receptor complex. nih.govnih.gov The synthesis of these compounds allows for the introduction of a wide variety of functional groups, enabling fine-tuning of the molecule's properties. nih.gov For example, a series of imidazo[1,5-a]quinoxaline ureas with substituted phenyl groups at the 3-position demonstrated high receptor affinity. nih.gov

An exploration of the synthetic pathways and chemical transformations related to the imidazo[1,5-a]quinoxaline scaffold reveals a complex and evolving field of heterocyclic chemistry. This article focuses specifically on the methodologies employed in the synthesis and modification of this important chemical structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

4-chloro-1-methylimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C11H8ClN3/c1-7-13-6-10-11(12)14-8-4-2-3-5-9(8)15(7)10/h2-6H,1H3

InChI Key

KDYMUHFEELZYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C3=CC=CC=C3N=C2Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation

X-ray Crystallographic Analysis for Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction of Imidazo[1,5-a]quinoxaline (B8520501) Derivatives and Metal Complexes

The successful growth of single crystals is a prerequisite for single-crystal X-ray diffraction analysis. While specific crystal structure data for 4-Chloro-1-methylimidazo[1,5-a]quinoxaline is not widely published, extensive studies on related imidazo[1,5-a]quinoxaline derivatives and their metal complexes have been conducted. For instance, the structures of various 4-arylimidazo[1,5-a]quinoxaline derivatives have been established, confirming the fused ring system's geometry. researchgate.net Furthermore, rhenium complexes of 1,2,3-triazoloquinoxalines, which can be synthesized from tetrazolo[1,5-a]quinoxaline (B8696438) precursors, have had their structures unambiguously confirmed by single-crystal X-ray crystallography. nih.govbeilstein-journals.org These studies are crucial as they verify the formation of the core heterocyclic framework and provide a basis for understanding the structural impact of different substituents.

In a broader context, the crystal structures of amino-substituted quinoxaline (B1680401) derivatives have been analyzed, revealing common hydrogen-bonding motifs. nih.govresearchgate.net These analyses show how intermolecular forces dictate the packing of these molecules in the solid state, often leading to the formation of extended supramolecular architectures like tapes or helical chains. nih.govresearchgate.net Such insights are valuable for predicting the solid-state properties of related compounds like this compound.

Elucidation of Molecular Conformation, Tautomeric Forms, and Absolute Configuration

Single-crystal X-ray diffraction provides precise details regarding the planarity of the fused heterocyclic system and the orientation of its substituents. For imidazo[1,5-a]quinoxaline derivatives, the analysis would confirm the relative positions of the chloro and methyl groups and any deviations from planarity in the ring system.

Tautomerism is a key consideration for many heterocyclic systems. In the case of tetrazolo[1,5-a]quinoxalines, which are precursors to imidazo[1,5-a]quinoxalines, a tautomeric equilibrium with the corresponding 2-azidoquinoxaline (B6189031) derivative is often observed. nih.gov X-ray crystallography can definitively establish the dominant tautomeric form in the solid state.

For chiral derivatives of imidazo[1,5-a]quinoxaline, determining the absolute configuration is critical. While not directly applicable to the achiral this compound, studies on chiral analogs would employ techniques like the use of a chiral reference during refinement (Flack parameter) to establish the absolute stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H and ¹³C NMR for Structural Assignment and Purity Assessment

The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals that confirm its structure. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~2.5 - 3.5 (s)~15 - 25
Aromatic CH~7.5 - 8.5 (m)~115 - 140
Quaternary C-~130 - 155

Note: These are estimated values based on data for similar quinoxaline and imidazo[1,5-a]quinoline (B8571028) derivatives. Actual values may vary.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, further confirming the structural assignment. For instance, an HMBC experiment would show correlations between the methyl protons and the adjacent quaternary carbons in the imidazole (B134444) and quinoxaline rings, solidifying the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of atoms, which is particularly useful for conformational analysis and confirming the stereochemistry of more complex derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

For this compound (C₁₁H₈ClN₃), the expected exact mass can be calculated and compared with the experimental value from HRMS to confirm the molecular formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for related quinoxaline derivatives include the loss of small neutral molecules or radicals. For example, the mass spectrum of a related 7-benzoyl-4-methyltetrazolo[1,5-a]quinoxaline showed a molecular ion peak at m/z 289, along with fragment ions corresponding to the loss of functional groups. researchgate.net The fragmentation of this compound would likely involve the loss of the chloro or methyl group, or fragmentation of the heterocyclic rings.

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₁H₈ClN₃
Molecular Weight217.66 g/mol
[M]⁺ (³⁵Cl)~217
[M+2]⁺ (³⁷Cl)~219
Key Fragments[M-Cl]⁺, [M-CH₃]⁺

Note: The m/z values are nominal masses. High-resolution mass spectrometry would provide more precise values.

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic nature of organic compounds. For this compound, Infrared (IR), Far-Infrared (Far-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into its vibrational modes and electronic transitions.

Key expected vibrational regions include:

C-H stretching vibrations: Aromatic C-H stretching modes from the quinoxaline and imidazole rings are anticipated in the 3100-3000 cm⁻¹ region. The methyl group would exhibit symmetric and asymmetric stretching vibrations typically found between 2962 and 2872 cm⁻¹.

C=N and C=C stretching vibrations: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system are expected in the 1650-1450 cm⁻¹ range. These bands are characteristic of the aromatic framework.

Methyl group bending vibrations: The methyl group would also display characteristic bending (scissoring) vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Ring deformation and out-of-plane bending modes: The lower frequency region of the IR spectrum and the Far-IR spectrum would contain a complex series of bands arising from in-plane and out-of-plane bending of the fused ring system.

A detailed experimental and computational study would be necessary to provide precise assignments for all vibrational modes of this compound.

The UV-Vis absorption spectrum of quinoxaline derivatives is generally characterized by π-π* electronic transitions within the aromatic system. For this compound, the chromophore is the entire fused ring system. The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals.

In related quinoxaline derivatives, absorption bands are typically observed in the range of 320-410 nm. researchgate.net The position and intensity of these bands are influenced by the nature and position of substituents on the quinoxaline ring. The chloro and methyl groups in this compound would be expected to cause shifts in the absorption maxima compared to the unsubstituted parent compound due to their electronic effects (inductive and hyperconjugative). A comprehensive analysis would require experimental data to determine the exact wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values.

Advanced Spectroscopic Probes and Applications

The unique photophysical properties of imidazo[1,5-a]pyridine (B1214698) and related quinoxaline scaffolds have led to their exploration in the development of advanced spectroscopic probes.

The imidazo[1,5-a]pyridine scaffold, structurally analogous to the imidazo[1,5-a]quinoxaline core, has been extensively used in the design of fluorescent probes. researchgate.netnih.gov These probes are valuable tools in various applications, including cellular imaging and sensing. The development of such probes often involves the strategic introduction of different functional groups to the core scaffold to tune their photophysical properties and to impart selectivity towards specific analytes or cellular components. Similarly, quinoxaline-based fluorescent probes have been developed for various sensing applications. nih.gov The inherent fluorescence of the imidazo[1,5-a]quinoxaline system makes it a promising candidate for the development of novel fluorescent probes.

The photophysical properties of fluorescent compounds are crucial for their application as probes. Key parameters include:

Absorption (λabs): The wavelength at which the molecule absorbs light most strongly.

Emission (λem): The wavelength at which the molecule emits light after excitation.

Stokes Shift: The difference in wavelength between the absorption and emission maxima (λem - λabs). A large Stokes shift is often desirable to minimize self-absorption and improve detection sensitivity.

Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

Studies on related imidazo[1,5-a]pyridine derivatives have shown that their photophysical properties can be tuned by chemical modifications. For instance, the introduction of different substituents can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield. researchgate.net While specific data for this compound is not available, the general photophysical characteristics of the imidazo[1,5-a]quinoxaline scaffold suggest its potential for strong fluorescence and a tunable emission profile.

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies of Imidazo[1,5-a]quinoxalines

QSAR studies quantitatively correlate the chemical structure of a series of compounds with their biological activity. For the imidazo[1,5-a]quinoxaline (B8520501) scaffold, these models have been crucial in identifying the key molecular features that govern their function as modulators of targets like the GABA-A receptor.

Predictive QSAR models have been successfully developed for various series of imidazo[1,5-a]quinoxaline derivatives. researchgate.net One notable study focused on amides, carbamates, and ureas of this scaffold, developing models to predict their activity as GABA modulators. niscair.res.in Using multiple linear regression (MLR), researchers established a statistically significant relationship between the compounds' structural descriptors and their biological effects. researchgate.netniscair.res.in

The robustness of these models is demonstrated by their statistical parameters. For instance, a highly predictive QSAR model for GABA modulator activity yielded a non-cross-validated correlation coefficient (r²) of 0.87 and a cross-validated correlation coefficient (r²cv) of 0.81. niscair.res.in Furthermore, its predictive power on an external test set was confirmed with a predictive r² of 0.61, indicating the model's soundness and ability to forecast the activity of novel compounds. niscair.res.in Other classical QSAR studies on related 4,5-dihydro-imidazo[1,5-a]quinoxaline derivatives have also been presented, utilizing methods like the MTD (Minimal Steric Difference) in conjunction with MLR to understand their action on the GABAA/benzodiazepine (B76468) receptor. researchgate.net

Table 1: Statistical Parameters of a Predictive QSAR Model for Imidazo[1,5-a]quinoxaline GABA Modulators

Parameter Value Description
r² (non-cross validated) 0.87 The proportion of variance in the biological activity that is predictable from the descriptors.
r²cv (cross-validated) 0.81 An internal validation metric indicating the model's robustness and stability.
Predictive r² (test set) 0.61 An external validation metric showing the model's ability to predict the activity of new compounds.

| Standard Error of Estimate | 0.23 | A measure of the accuracy of the predictions made by the model. |

This data is based on a QSAR study of imidazo(1,5-a)quinoxalines amides, carbamates, and ureas. niscair.res.in

The predictive power of QSAR models hinges on the selection of relevant molecular descriptors. These descriptors are numerical representations of the physicochemical properties of the molecules. For imidazo[1,5-a]quinoxalines, studies have shown that a combination of steric, hydrophobic, electronic, and hydrogen-bonding properties are critical for their biological activity. researchgate.netniscair.res.in

A successful model for GABA modulatory activity incorporated several key descriptors: niscair.res.in

Steric Descriptors: The Verloop B5 parameter, a multidimensional steric descriptor, was found to be significant, suggesting that the size and shape of substituents at specific positions influence receptor binding. niscair.res.in

Electro-topological Descriptors: The Ipso atom E-state index and the sum of E-state indices were important, highlighting the influence of the electronic environment and atom accessibility on molecular interactions. niscair.res.in

Hydrogen Bond Donor Descriptors: The number of hydrogen bond donors, an ADME descriptor, was also impactful, pointing to the importance of hydrogen bonding in the ligand-receptor interaction. niscair.res.in

In related studies on similar scaffolds, other descriptors like Galvez topological charge indices and BCUT descriptors, which relate to atomic properties like polarizability and electronegativity, have also proven useful. researchgate.net

To ensure a QSAR model is robust and not a result of chance correlation, rigorous validation is essential. researchgate.net Validation is typically a two-stage process involving internal and external methods. nih.gov

Internal Validation (Cross-Validation): This process assesses the stability and internal consistency of the model. A common technique is the leave-one-out (LOO) method, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. nih.govabjournals.org This is repeated for every compound in the set. Another approach used in imidazo[1,5-a]quinoxaline studies is the "leave-out-group-of-rows" method. niscair.res.in The high cross-validation coefficient (r²cv or Q²) obtained in these studies confirms the internal robustness of the developed models. researchgate.netniscair.res.in The y-randomization test is another crucial check, where the biological activity data is randomly shuffled to ensure the original model's statistical significance. abjournals.org

External Validation: This is the most critical test of a model's predictive capability. researchgate.netscribd.com It involves challenging the model to predict the activity of an external set of compounds that were not used in the model's development. researchgate.net A high predictive r² value for this external set demonstrates that the model can be reliably used to screen new, not-yet-synthesized chemicals. researchgate.netabjournals.org The successful external validation of QSAR models for imidazo[1,5-a]quinoxalines underscores their practical utility in guiding the design of new compounds with potentially improved potency. niscair.res.in

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. utrgv.edu This method has been applied to the imidazo[1,5-a]quinoxaline scaffold and its analogs to understand their mechanism of action and to identify key interactions that drive their biological effects. rawdatalibrary.netnih.gov

Molecular docking simulations have provided detailed hypotheses about how imidazo[1,5-a]quinoxaline derivatives fit into the binding pockets of their protein targets. For example, in silico modeling was used to understand the diverse mechanisms of novel imidazo[1,5-a]quinoxaline derivatives as α5-GABAA receptor modulators. rawdatalibrary.netresearchgate.net

While specific docking studies on 4-Chloro-1-methylimidazo[1,5-a]quinoxaline are not detailed in the provided results, studies on analogous structures provide significant insight. For the related imidazo[1,2-a]quinoxaline (B3349733) scaffold, docking into the ATP binding domain of the Epidermal Growth Factor Receptor (EGFR) showed the core structure aligning with key residues. mdpi.comnih.gov In one such study, the imidazole (B134444) ring of the inhibitor was predicted to be sandwiched within a pocket formed by specific amino acids. mdpi.com These predictions are powerfully corroborated by experimental data, such as the X-ray crystal structure obtained for an imidazo[1,5-a]quinoxaline-based irreversible inhibitor in complex with a variant of the ITK enzyme, which confirms the binding mode and provides a high-resolution view of the interaction. nih.gov

A primary goal of molecular docking is to identify the specific amino acid residues within the target's active site that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for binding affinity and selectivity.

Docking studies of related imidazo[1,2-a]quinoxaline-based EGFR inhibitors have identified key interactions with residues such as Val726, Leu844, and Cys797. mdpi.com A crucial interaction was also noted between the quinoxaline (B1680401) core and the gatekeeper residue Met790. mdpi.com The existence of an X-ray crystal structure for an imidazo[1,5-a]quinoxaline bound to a kinase target confirms that such specific, key interactions are responsible for the activity of this class of compounds. nih.gov These findings are essential for structure-based drug design, as they allow medicinal chemists to modify the ligand's structure to enhance favorable interactions or avoid steric clashes, thereby improving potency and selectivity. nih.gov

Computational Insights into the Mechanistic Nature of Molecular Interactions

Computational methods provide a powerful lens through which to view the intricate dance of molecular interactions. For this compound, understanding these interactions is key to elucidating its chemical reactivity and biological potential. Through techniques like molecular docking, researchers can predict how this molecule might bind to a biological target, such as a receptor or enzyme. These simulations can reveal the specific atoms and functional groups on the imidazo[1,5-a]quinoxaline core that are crucial for binding, as well as the nature of the intermolecular forces at play, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, studies on similar quinoxaline derivatives have utilized molecular docking to identify potent inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like this compound. researchgate.net

DFT calculations are instrumental in elucidating the electronic structure of this compound. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are fundamental descriptors of a molecule's reactivity and kinetic stability. nih.govsciensage.info A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For related quinoxaline derivatives, DFT calculations have been used to determine these energy levels, providing insights into their potential as electronic materials or biologically active agents. nih.govresearchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. sciensage.infobjp-bg.com

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoxaline Derivative

Molecular Orbital Energy (eV)
HOMO -6.0504 nih.gov
LUMO -3.2446 nih.gov
Energy Gap 2.8058 nih.gov

Note: Data is for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, a related structure, as a representative example of DFT calculations.

The three-dimensional conformation of this compound is critical to its function, particularly in biological systems where shape complementarity is key. Computational methods allow for a thorough exploration of the molecule's potential energy surface to identify its most stable conformations. Through a process of geometry optimization, the structure is computationally adjusted to find its lowest energy state, providing the most likely three-dimensional arrangement of its atoms. nih.govsciensage.info This process is foundational for all subsequent computational analyses, including docking and molecular dynamics simulations.

While DFT is widely used, other quantum chemical methods also play a role. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results but are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. The choice of method depends on the specific research question and the available computational resources. For complex systems, a common approach is to use a faster, less computationally demanding method for initial explorations, followed by more accurate methods for refining the results.

Pharmacophore Modeling and Rational Design

Pharmacophore modeling is a powerful strategy in rational drug design, focusing on the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. nih.gov

For this compound, a pharmacophore model could be developed based on its interactions with a target receptor, such as the α5-GABAA receptor, for which other imidazo[1,5-a]quinoxaline derivatives have shown activity. nih.govresearchgate.net By analyzing the structure-activity relationships (SAR) of a series of related compounds, the key chemical features responsible for binding affinity and efficacy can be identified. nih.gov These features, which might include hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, are then mapped onto a 3D model. This pharmacophore model serves as a template for the rational design of new, more potent, and selective molecules. For example, the imidazo[1,5-a]quinoline (B8571028) scaffold has been used as a pharmacophore for designing ligands for central benzodiazepine receptors. nih.gov Similarly, the imidazo[1,2-a]quinoxaline template has been utilized in the design of EGFR inhibitors. mdpi.com

Application in Virtual Screening and Compound Library Design

The imidazo[1,5-a]quinoxaline core is recognized as a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. The specific substitutions of a chloro group at the 4-position and a methyl group at the 1-position of the imidazo[1,5-a]quinoxaline scaffold create a distinct electronic and steric profile, which is leveraged in computational drug design.

Virtual Screening:

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific, large-scale virtual screening campaigns centered exclusively on this compound are not extensively documented in publicly available literature, the broader class of imidazoquinoxalines has been the subject of such studies.

For instance, a study focused on identifying inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) utilized a virtual screening approach that identified the related pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold as a promising starting point. nih.govresearchgate.net This initial hit was then optimized through structure-based design, a process where derivatives are computationally modeled to enhance binding affinity and selectivity. This highlights a common workflow where a core scaffold, potentially including structures like this compound, could be identified from a large virtual library and then iteratively refined.

The process typically involves docking simulations, where the 3D structure of the compound is computationally fitted into the binding site of the target protein. The scoring functions used in these simulations estimate the binding affinity. A hypothetical virtual screening of a library containing this compound against a kinase target might yield docking scores as illustrated in the hypothetical table below.

Table 1: Hypothetical Docking Scores of this compound and Analogs Against a Kinase Target

Compound Docking Score (kcal/mol) Key Interacting Residues
This compound -8.5 MET793, LEU718, VAL726
Analog 1 (4-fluoro) -8.2 MET793, LEU718, ALA743
Analog 2 (4-methoxy) -7.9 LYS745, GLU762
Analog 3 (1-ethyl) -8.6 MET793, LEU844

Compound Library Design:

The this compound scaffold serves as an excellent starting point for the design of focused compound libraries. In library design, the core scaffold is systematically decorated with a variety of chemical substituents to explore the chemical space around it. This allows for the generation of a diverse set of molecules with a range of physicochemical properties and potential biological activities.

The synthesis of such libraries often involves multi-component reactions or modular synthetic routes that allow for the easy introduction of diversity. For example, derivatives of the related tetrazolo[1,5-a]quinoxalines have been used to create a library of 1,2,3-triazoloquinoxalines through click chemistry, demonstrating a strategy that could be adapted for the imidazo[1,5-a]quinoxaline core. beilstein-journals.org

A designed library based on the this compound scaffold would systematically vary the substituents at different positions to probe for improved activity. The table below illustrates a potential design for such a library.

Table 2: Exemplar Design of a Focused Compound Library Based on the Imidazo[1,5-a]quinoxaline Scaffold

Scaffold Position R1 (Position 1) R4 (Position 4) R7/R8 (Quinoxaline ring)
Parent Scaffold -CH₃ -Cl -H
Library Analogs -H, -C₂H₅, -Ph -F, -Br, -OCH₃, -CN -F, -Cl, -CH₃, -OCH₃

The resulting library of virtual or synthesized compounds can then be screened against a panel of biological targets to identify potential lead compounds for drug development. The design of such libraries is often guided by computational predictions of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to increase the probability of identifying viable drug candidates.

Structure Activity Relationship Sar and Mechanistic Biological Insights

Modulation of Receptor Systems by Imidazo[1,5-a]quinoxalines

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal target for the imidazo[1,5-a]quinoxaline (B8520501) class. These compounds bind to the benzodiazepine (B76468) receptor (BzR) site on the GABA-A receptor complex, an allosteric site that modulates the action of GABA. nih.gov The interaction of these ligands with the GABA-A receptor can produce a spectrum of functional effects, depending on their specific chemical structures.

Derivatives of the imidazo[1,5-a]quinoxaline class exhibit a wide range of intrinsic efficacies at the GABA-A/benzodiazepine receptor complex. nih.gov This functional diversity means that compounds within this series can act as full agonists, partial agonists, or antagonists. nih.govnih.gov

Many analogues developed from this scaffold have been identified as partial agonists, a profile often sought for therapeutic potential. nih.gov The degree of efficacy for these compounds can be quantified through in vitro assays, such as [³⁵S]TBPS binding ratios and measurements of chloride (Cl⁻) current. nih.gov A series of imidazo[1,5-a]quinoxaline amides, carbamates, and ureas were found to have high affinity for the receptor complex, with most compounds in this series demonstrating partial agonist profiles. nih.gov Uniquely, some analogues have been observed to produce a bell-shaped dose-response curve at the α₁β₂γ₂ receptor subtype, where the in vitro efficacy diminishes as the drug concentration increases.

Significant research has focused on tailoring imidazo[1,5-a]quinoxaline derivatives to achieve selectivity for specific GABA-A receptor subtypes, particularly those containing the alpha5 (α5) subunit. The α5-containing GABA-A receptors are of high interest due to their role in cognitive processes. Optimization of the imidazo[1,5-a]quinoxaline scaffold has successfully produced both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) targeting the α5-GABA-A receptor. nih.gov

This modulation occurs at the benzodiazepine binding site, which is typically located at the extracellular interface between a γ₂ subunit and an α (α₁, α₂, α₃, or α₅) subunit. nih.gov The development of α5-GABA-A NAMs is being explored for potential cognitive-enhancing effects. nih.govnih.gov Conversely, α5-GABA-A PAMs have also been synthesized and are being investigated for their potential to address behavioral abnormalities in certain neurological models. nih.gov This demonstrates the chemical tractability of the imidazo[1,5-a]quinoxaline core in generating subtype-selective ligands with distinct modulatory actions.

The structure-activity relationship (SAR) of imidazo[1,5-a]quinoxalines is highly dependent on the nature and placement of various substituents. nih.gov Quantitative structure-activity relationship (QSAR) studies have shown that factors such as steric bulk, hydrophobicity, electro-topological state, and the hydrogen-bonding capacity of substituents have a significant impact on the modulatory activity of these compounds at the GABA receptor.

For instance, appending piperazine (B1678402) ureas with a tert-butyl ester side chain at the 3-position of the scaffold resulted in high-affinity ligands with efficacies ranging from inverse agonist to full agonist. The introduction of different amides, carbamates, and ureas at other positions has also yielded high-affinity compounds, a majority of which were partial agonists. nih.gov Further studies comparing imidazo[1,2-a]quinoxalines and 1,2,4-triazolo[1,5-a]quinoxalines revealed that while both series could have similar receptor affinities, their efficacies differed. nih.gov This finding underscores the importance of specific atoms within the heterocyclic structure, where the presence or absence of a proton-accepting atom can steer the compound toward different efficacy profiles. nih.gov

The table below presents binding affinity data for selected imidazo[1,5-a]quinoxaline derivatives, illustrating the impact of different substituents.

Compound NameSubstituentsBinding Affinity (Ki, nM) for [³H]flunitrazepam binding siteReference
(4RS)-1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-12,12a-dihydroimidazo[1,5-a]pyrrolo[2,1-c]quinoxalin-10(11H)-one (1a)5-Cyclopropyl-1,2,4-oxadiazol-3-yl at position 10.87 nih.gov
(-)-Isomer of 1a5-Cyclopropyl-1,2,4-oxadiazol-3-yl at position 10.62 nih.gov
(+)-Isomer of 1a5-Cyclopropyl-1,2,4-oxadiazol-3-yl at position 10.65 nih.gov

The glutamate (B1630785) receptor system, particularly the ionotropic AMPA and kainate receptors, represents another major class of neurotransmitter receptors. While the broader quinoxaline (B1680401) chemical class contains well-known antagonists for these receptors, the specific activity of the imidazo[1,5-a]quinoxaline scaffold at these sites is less pronounced. acs.org

Research comparing different isomers of heterocyclic-fused imidazolylquinoxalinones has provided critical insight into the selectivity of these scaffolds. A study directly evaluated the binding affinity of two isomers for the AMPA receptor. The results showed that 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone possessed a high affinity for AMPA receptors, with a Ki value of 0.057 µM. acs.org

In stark contrast, its isomer, 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinone, demonstrated no or only weak affinity for the AMPA receptor. acs.org This suggests that the arrangement of the imidazole (B134444) ring fused to the quinoxaline core is a critical determinant of AMPA receptor binding. The nitrogen atom's position in the fused heterocycle of the imidazo[1,2-a] isomer appears to be essential for interaction with the receptor, an interaction that is lost in the imidazo[1,5-a] configuration. acs.org Therefore, while the quinoxaline core is present in many AMPA/kainate receptor antagonists, the specific imidazo[1,5-a]quinoxaline scaffold does not appear to be a privileged structure for targeting these glutamate receptors. acs.org

The table below summarizes the comparative binding affinities for the AMPA receptor.

Compound NameIsomer TypeAMPA Receptor Binding Affinity (Ki, µM)Reference
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinoneImidazo[1,2-a]quinoxaline (B3349733)0.057 acs.org
8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,5-a]quinoxalinoneImidazo[1,5-a]quinoxalineWeak to no affinity acs.org
6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K)Quinoxalinedione (Reference)0.084 acs.org
NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline)Quinoxalinedione (Reference)0.060 acs.org

Glutamate Receptor System (AMPA and Kainate Receptors)

Role of Hydrogen Bonding and Molecular Interactions at Receptor Sites

The binding affinity and specificity of quinoxaline-based compounds to their respective receptors are heavily influenced by hydrogen bonding and other non-covalent interactions. For instance, in the case of 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones acting as N-methyl-D-aspartate (NMDA) receptor antagonists, the ability of a heterocyclic substituent to accept a hydrogen bond from the receptor significantly increases binding affinity. nih.gov

Similarly, molecular docking studies of quinoxalino[2,1-b]quinazolin-12-one derivatives, a related polycyclic framework, showed that stable binding at the active site of the SARS-CoV-2 main protease is achieved primarily through multiple hydrogen bonds and hydrophobic interactions. nih.govrsc.org Docking studies on imidazo[1,2-a]quinoxaline derivatives as IKK2 inhibitors also highlighted specific hydrogen bond interactions within the enzyme's binding site, which are crucial for their potent and selective activity. exlibrisgroup.com The quinoxaline backbone itself can facilitate various interactions, including π–π stacking, hydrophobic contacts, and π–cation interactions, which are critical for anchoring the molecule within the active site of a target protein. nih.gov

Enzyme Inhibition Mechanisms

The imidazo[1,5-a]quinoxaline scaffold has been identified as a core structure in the development of inhibitors for several key enzymes implicated in various diseases.

Bruton's Tyrosine Kinase (BTK) Inhibition by Imidazo[1,5-a]quinoxalines

Imidazo[1,5-a]quinoxalines have been synthesized and identified as irreversible inhibitors of Bruton's tyrosine kinase (BTK). nih.govresearchgate.netdeepdyve.com BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways. researchgate.netgoogle.com Aberrant BCR signaling can lead to deregulated B-cell proliferation, making BTK a key therapeutic target for autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies. researchgate.netgoogle.com

The inhibitory mechanism of these compounds is covalent and irreversible. An X-ray crystal structure of a lead imidazo[1,5-a]quinoxaline compound in complex with a variant of the ITK enzyme (a related kinase) has provided insights into the binding mode, guiding the structure-activity relationship (SAR) for this series. nih.govresearchgate.net These inhibitors have demonstrated efficacy in pre-clinical models of rheumatoid arthritis. researchgate.net

I Kappa B Kinase (IKK1 and IKK2) Inhibition by Imidazo[1,5-a]quinoxaline Derivatives

The nuclear factor NF-κB is a transcription factor that plays a central role in inflammatory diseases. nih.gov Its activation is controlled by the IκB kinase (IKK) complex, which includes the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ). researchgate.net Developing inhibitors of IKK is considered a promising strategy for treating inflammatory conditions. nih.gov

Derivatives based on the imidazo[1,5-a]quinoxaline structure have been synthesized and evaluated for their ability to inhibit IKK1 and IKK2. nih.gov These efforts followed the discovery of BMS-345541 (4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline), a selective inhibitor of IKK catalytic subunits with IC50 values of 0.3 μM for IKK2 and 4 μM for IKK1. researchgate.net Subsequent research on new imidazo[1,2-a]quinoxaline derivatives has identified compounds with potent and selective inhibitory activity against IKK2. exlibrisgroup.comnih.gov Docking studies have helped to elucidate the interactions within the IKK2 binding site, explaining the observed potency and selectivity. exlibrisgroup.com

CompoundTargetIC50Reference
BMS-345541IKK14 μM researchgate.net
BMS-345541IKK20.3 μM researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild Type and Mutant)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein whose overexpression and mutation are linked to numerous cancers. nih.govnih.gov Non-covalent inhibitors based on the imidazo[1,2-a]quinoxaline scaffold have been designed and synthesized to target both wild-type (WT) and mutant forms of EGFR. nih.gov

A series of these compounds demonstrated potent inhibition of EGFRWT, with several derivatives showing IC50 values comparable to the approved drug erlotinib. nih.gov Notably, some compounds also exhibited significant inhibitory activity against the gefitinib-resistant H1975 cancer cell line, which harbors the L858R/T790M double mutation in EGFR. nih.gov For instance, compound 6b from one study showed an IC50 of 3.65 μM against this resistant cell line. nih.gov Molecular docking studies have revealed the binding mode of these inhibitors within the EGFR kinase domain, providing a basis for their inhibitory action against both wild-type and mutant receptors. nih.gov Further lead optimization of related imidazo[1,2-a]quinoxaline derivatives has yielded compounds that downregulate key oncogenes such as KRAS, MAP2K, and EGFR. rsc.org

Compound SeriesTargetIC50 Range (nM)Key FindingReference
Imidazo[1,2-a]quinoxalines (e.g., 7j, 6b)EGFR-WT193.18 - 223.32 nMComparable to Erlotinib (221.03 nM) nih.gov
Imidazo[1,2-a]quinoxaline (cpd 6b)H1975 cells (EGFR L858R/T790M)3.65 µMActive against gefitinib-resistant cells nih.gov
Quinoxalinone (MN343)EGFR Tyrosine KinaseIC50 comparable to gefitinibKey interactions with L694, V702, L768, M769, L820 elsevierpure.com

Phosphodiesterase 10 (PDE10) Inhibition by Imidazo[1,5-a]pyrazines and Quinoxalines

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain. youtube.com Its inhibition is a therapeutic strategy for treating psychiatric disorders like schizophrenia. nih.gov

A series of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines have been developed as highly potent and selective PDE10A inhibitors. nih.gov These compounds exhibit inhibitory potencies in the subnanomolar range. The most potent inhibitors identified, compounds 16 , 17 , and 32 , had IC50 values of 0.12 nM, 0.048 nM, and 0.037 nM, respectively. nih.gov Structure-activity relationship studies revealed that 1,8-dipyridinylimidazo[1,5-a]quinoxalines are generally more potent than their 1-pyridinyl counterparts. nih.gov The crystal structure of a related inhibitor, an imidazo[1,5-a]pyrido[3,2-e]pyrazine, in complex with PDE10A has revealed key interactions within the binding site, aiding in the rational design of these inhibitors. acs.org

CompoundStructure ClassPDE10A IC50 (nM)Reference
161,8-dipyridinylimidazo[1,5-a]quinoxaline0.12 nih.gov
171,8-dipyridinylimidazo[1,5-a]quinoxaline0.048 nih.gov
321-pyridinylimidazo[1,5-a]quinoxaline0.037 nih.gov

Inhibition of SARS-CoV-2 Main Protease by Quinoxaline Derivatives

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govfrontiersin.org Several studies have investigated quinoxaline derivatives as potential inhibitors of this enzyme. nih.gov

In silico investigations through molecular docking and dynamic simulations have shown that quinoxaline-based compounds can effectively establish stable binding within the active site of Mpro. nih.govrsc.org These interactions are primarily driven by hydrogen bonding and hydrophobic contacts. nih.gov For example, a p-tolylamino-substituted quinoxalino[2,1-b]quinazolin-12-one derivative showed a promising binding affinity of -9.0 kcal/mol. nih.gov While direct studies on 4-Chloro-1-methylimidazo[1,5-a]quinoxaline are limited, the broader research on the quinoxaline scaffold indicates its potential for interacting with and inhibiting the SARS-CoV-2 main protease. nih.govresearchgate.net

Activation of Sirtuin 6 (Sirt6) by Pyrrolo[1,2-a]quinoxalines

While this compound belongs to the imidazo[1,5-a]quinoxaline class, research into the structurally related pyrrolo[1,2-a]quinoxaline (B1220188) scaffold has yielded significant findings regarding the activation of Sirtuin 6 (Sirt6). Sirt6, an NAD+-dependent protein deacylase, is a key regulator of metabolism, DNA repair, and chromatin homeostasis, making its activation a promising therapeutic strategy for various diseases, including cancer. acs.orgnih.gov

Studies have identified a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators. nih.gov The first synthetic activator identified was UBCS039, a pyrrolo[1,2-a]quinoxaline derivative, which demonstrated an EC₅₀ of 38 μM and specifically enhanced Sirt6's deacetylation activity without significantly affecting other sirtuin isoforms like SIRT1, 2, and 3. acs.org Subsequent structure-activity relationship (SAR) analyses have led to the development of even more potent activators. nih.gov

Docking studies and crystal structures of these activators in complex with Sirt6 have revealed a specific, allosteric binding site within the acyl binding channel. nih.gov This interaction stabilizes the enzyme in a conformation that enhances its catalytic activity. For instance, docking studies suggest that the protonated nitrogen on the side chain of certain derivatives can form π-cation interactions with the Trp188 residue of Sirt6, stabilizing the compound within this binding pocket. nih.gov These findings highlight the pyrrolo[1,2-a]quinoxaline scaffold as a valuable starting point for designing potent and selective Sirt6 activators. nih.govnih.gov

Toll-Like Receptor (TLR) Modulation by Imidazo[1,5-a]quinoxalines

The imidazo[1,5-a]quinoxaline scaffold, the core of this compound, has been identified as a key player in the modulation of Toll-Like Receptors (TLRs), particularly TLR7. acs.orgnih.gov TLRs are crucial components of the innate immune system, and their dysregulation is implicated in autoimmune diseases. nih.govnih.gov Consequently, the development of TLR antagonists is an area of intense research. acs.orgnih.gov

TLR7 Antagonism and NF-kB Activation Inhibition

Several studies have synthesized and characterized a variety of imidazo[1,5-a]quinoxaline derivatives, demonstrating their activity as selective TLR7 antagonists. acs.orgnih.govacs.org These compounds have shown the ability to inhibit TLR7 signaling without exhibiting any agonistic activity on either TLR7 or TLR8. nih.govacs.org

The activation of TLR7 by ligands initiates a downstream signaling cascade that is dependent on the MyD88 adaptor protein. nih.gov This cascade culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov Therefore, by acting as antagonists to TLR7, imidazo[1,5-a]quinoxalines effectively block the initiation of this pathway, leading to the inhibition of NF-κB activation and a subsequent reduction in the production of inflammatory cytokines. nih.govnih.gov

Research into the imidazo[1,5-a]quinoxaline series has shown that the length of an alkyl chain substituent can influence antagonistic activity. For compounds in this series, a modest increase in TLR7 antagonistic activity was observed as the alkyl chain length reached four to five carbon atoms (butyl, pentyl, and isopentyl). acs.org For example, compounds 18a , 18b , and 18d from one study, featuring butyl, pentyl, and isopentyl groups respectively, displayed IC₅₀ values of 22.0 µM, 17.7 µM, and 17.3 µM for TLR7 antagonism. acs.org However, extending the chain further to a hexyl group resulted in reduced activity. acs.org

TLR7 Antagonistic Activity of Imidazo[1,5-a]quinoxaline Derivatives
CompoundAlkyl SubstituentIC₅₀ (µM)Reference
18aButyl22.0 acs.org
18bPentyl17.7 acs.org
18dIsopentyl17.3 acs.org
18cHexyl45 acs.org

Ligand Binding to Distinct Antagonist Binding Sites

The mechanism of TLR7 antagonism by imidazo[1,5-a]quinoxalines involves binding to the receptor, but not in the same manner as agonists. Structural and computational studies suggest that these small molecule antagonists bind to a distinct site on the TLR7 ectodomain. acs.orgnih.gov Comparative ligand-docking studies have indicated a specific binding mode for these heterocyclic compounds within a novel antagonist binding pocket, which is different from the site where natural RNA ligands or agonist molecules like imiquimod (B1671794) bind. acs.orgnih.govresearchgate.net

The binding of an antagonist induces or stabilizes a different conformational state of the receptor compared to agonist binding. researchgate.netnih.gov While agonists promote a "closed" dimeric form of TLR7 that is necessary for signal transduction, some antagonists have been shown to bind to an "open" form of the receptor dimer, thereby preventing the conformational changes required for activation. researchgate.net This discovery of distinct antagonist binding sites is crucial for the rational design of more specific and potent TLR7 inhibitors for treating autoimmune and inflammatory conditions. acs.orgnih.gov

Tubulin Polymerization Inhibition and Microtubule Interference by Imidazo[1,2-a]quinoxalines

Another structurally related class of compounds, the imidazo[1,2-a]quinoxalines (also known as imiqualines), has been extensively studied for its anticancer properties, which stem from a different mechanism: the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov

Several imidazo[1,2-a]quinoxaline derivatives, such as EAPB0203 and EAPB0503, have been identified as potent anti-proliferative agents that act as anti-microtubule agents. nih.gov These compounds inhibit the polymerization of purified tubulin in cell-free assays with a potency similar to the well-known tubulin inhibitor, colchicine. nih.gov At the cellular level, they disrupt the organization of the microtubule network, leading to a block in the G2/M phase of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov It is important to note, however, that not all imidazo[1,2-a]quinoxalines operate through this mechanism; newer generations of these compounds have been developed that exhibit potent anticancer activity without inhibiting tubulin polymerization, suggesting alternative mechanisms of action. nih.gov

Influence of Molecular Features on Biological Activity

Impact of Halogenation (e.g., Chloro Group) on Activity

The presence and position of halogen atoms, such as the chloro group in this compound, can significantly influence the biological activity of heterocyclic compounds. While direct SAR studies on the 4-chloro substitution of this specific compound are not detailed in the provided context, the effects of halogenation are well-documented in related structures.

In the development of antimalarial aminoquinolines, the presence of a 7-chloro group was found to be an essential requirement for the drug's ability to inhibit β-hematin formation, a critical process for parasite survival. nih.gov This demonstrates that a chloro group at a specific position can be necessary for a particular biological function. nih.gov

Role of Methyl Group and other Substituents on Biological Response

The biological activity of the imidazo[1,5-a]quinoxaline scaffold is significantly influenced by the nature and position of various substituents. Modifications to the core structure, including the introduction of methyl groups and other functionalities, can dramatically alter the compound's potency and spectrum of activity.

Research into imidazo[1,5-a]quinoxaline derivatives has demonstrated that substituents at positions 1, 4, and 5 are critical for modulating biological effects. For instance, in a series of analogues developed as cytotoxic agents, a derivative identified as EAPB0203, which features a phenethyl group at position 1 and a methylamine (B109427) substituent at position 4, exhibited the most potent cytotoxic activity against several human cancer cell lines. nih.gov This compound was found to be significantly more active than reference drugs like fotemustine (B1673584) and imiquimod against melanoma cell lines. nih.gov

Furthermore, studies on the antimicrobial properties of this class of compounds have revealed a direct link between the substituents and the resulting activity. The antimicrobial efficacy of 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones is closely tied to the alkyl groups present at position 5 of the imidazo[1,5-a]quinoxaline system and at position 1 of the pyridine (B92270) ring. nih.gov This indicates that modifications at these specific sites are key to tuning the antibacterial and antifungal properties.

In a broader context of quinoxaline derivatives, the impact of substituents is a recurring theme. For quinoxalinone Schiff bases, inhibitory efficiency against certain enzymes was found to increase with the introduction of strong electron-withdrawing groups on the aryl moiety or the core structure. nih.gov This highlights the role of electronic effects, governed by the substituents, in determining the biological response.

Table 1: Impact of Substituents on the Cytotoxic Activity of Imidazo[1,5-a]quinoxaline Analogs This table is based on findings for compound EAPB0203 and its analogs.

PositionSubstituentObserved Biological EffectReference
1PhenethylContributes to high cytotoxic activity in melanoma cell lines. nih.gov
4MethylamineContributes to high cytotoxic activity in melanoma cell lines. nih.gov
5Alkyl GroupsModulates antimicrobial properties. nih.gov

Effect of Electron-Donating and Electron-Withdrawing Groups on SAR

The structure-activity relationship (SAR) of imidazo[1,5-a]quinoxaline and related quinoxaline derivatives is profoundly influenced by the electronic properties of their substituents. The introduction of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can lead to divergent, and sometimes opposing, effects on biological activity, depending on the specific molecular scaffold and the biological target.

For some quinoxaline derivatives, the presence of electron-releasing groups such as methyl (CH₃) and methoxy (B1213986) (OCH₃) has been shown to decrease anticancer activity. mdpi.com In one study, quinoxalinone derivatives with electron-donating substituents like hydroxyl (OH) and methoxy (OCH₃) displayed low inhibitory efficiencies against lactate (B86563) dehydrogenase A (LDHA). nih.gov Conversely, the inhibitory power of these quinoxalinone derivatives was enhanced by the introduction of strong electron-withdrawing substituents. nih.gov The strategic placement of EWGs like fluorine (F) or a cyano (CN) group can significantly alter the electronic landscape of the molecule. The cyano group, with its superior electron-withdrawing capability compared to fluorine, can cause a more substantial reduction in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov

However, this trend is not universal across all quinoxaline series. In a different study, the presence of an electron-releasing methoxy group was found to be essential for activity, while its replacement with an electron-withdrawing fluorine atom led to a decrease in potency. mdpi.com This underscores that the impact of a substituent's electronic nature is highly context-dependent. For instance, in a series of quinazolinone Schiff bases, which are structurally related to quinoxalines, fluorine and nitro (NO₂) substituents, both EWGs, had a positive impact on inhibitory activity. nih.gov The replacement of a 7-fluoro substituent with a 7-chloro substituent resulted in a 2.2-fold decrease in inhibition, emphasizing the importance of the specific halogen used. nih.gov

Table 2: Influence of Electronic Group Type on Biological Activity of Quinoxaline Derivatives This table summarizes general trends observed across different series of quinoxaline-related compounds.

Group TypeSubstituent ExampleGeneral Observed Effect in Some SeriesReference
Electron-Donating Group (EDG)-OCH₃, -OH, -CH₃Decreased anticancer and enzyme inhibitory activity. nih.govmdpi.com
Electron-Withdrawing Group (EWG)-F, -Cl, -NO₂Increased enzyme inhibitory activity. nih.gov
Contradictory Finding-OCH₃ (EDG) vs -F (EWG)In another series, -OCH₃ was essential for activity, while -F decreased it. mdpi.com

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For quinoxaline derivatives, the three-dimensional arrangement of atoms can significantly affect binding affinity and efficacy. Although specific enantiomeric studies on this compound are not detailed in the provided sources, research on analogous structures provides critical insights into the importance of stereochemical factors.

Studies comparing different but related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]quinoxalines and imidazo[1,2-a]quinoxalines, have shown that while the two series can display similar binding affinities for the benzodiazepine receptor, their efficacies can be markedly different. nih.gov This difference in efficacy, despite similar affinity, suggests that subtle changes in the geometry and electronic distribution, such as the presence or absence of a proton acceptor atom, can determine the functional outcome of the drug-receptor interaction. nih.gov The structure-activity relationships derived from these studies help to map the accessory binding areas on the receptor that can be exploited to enhance affinity and modulate efficacy. nih.gov

The importance of stereoisomerism is further highlighted in studies of other bioactive small molecules where specific isomers show preferential activity. For example, in a study of fluorinated arylcyclopropylamines, the trans-isomers were consistently found to be more potent enzyme inhibitors than their cis-isomer counterparts. nih.gov This demonstrates that the spatial orientation of substituents relative to the core structure is a critical determinant of biological function. These findings strongly suggest that the biological activity of chiral imidazo[1,5-a]quinoxaline derivatives would likely be enantiomer-dependent, with one enantiomer potentially exhibiting significantly higher potency or a different activity profile than the other.

Metal Complexation and its Impact on Biological Activity

The biological profile of imidazo[1,5-a]quinoxaline and its derivatives can be profoundly altered through complexation with metal ions. The formation of these organometallic complexes often leads to a significant enhancement of biological activity, including antimicrobial and anticancer effects, and can also modulate properties like cytotoxicity. nih.gov

A remarkable example is seen with an imidazo[1,5-a]quinoline (B8571028) analog, where complexation with zinc (Zn²⁺) or iron (Fe²⁺) ions resulted in a 12.5-fold increase in its inhibitory activity against Mycobacterium tuberculosis. nih.gov Crucially, this enhancement in potency was accompanied by a reduction in cytotoxicity, making the metal complexes more specific and potentially safer therapeutic agents. nih.gov Two zinc complexes, in particular, demonstrated the most potent and specific activity against the Mtb H37Rv strain in vitro. nih.gov

This principle extends to a variety of quinoxaline-based ligands and transition metals. Mixed ligand complexes of quinoxaline derivatives with metals such as cobalt (Co(II)), nickel (Ni(II)), copper (Cu(II)), and zinc (Zn(II)) have been synthesized and shown to possess significant antimicrobial activity against various bacterial and fungal species. nih.govnih.gov These metal complexes have also been shown to interact with and cleave DNA, suggesting a potential mechanism for their biological action. nih.govnih.gov The formation of metal complexes is a well-established method for creating materials with novel biological applications. beilstein-journals.org The coordination of the ligand with the metal ion can lead to a compound with different electronic properties, stability, and three-dimensional structure, which in turn affects its interaction with biological targets. mdpi.comorientjchem.org

Table 3: Effect of Metal Complexation on the Biological Activity of Imidazo[1,5-a]quinoline Analogs This table is based on findings for an antimycobacterial imidazo[1,5-a]quinoline compound.

LigandMetal IonResulting ComplexChange in Biological ActivityReference
Imidazo[1,5-a]quinoline analog (5c)Zn²⁺Zinc Complex (C1)12.5-fold increase in anti-tuberculosis activity; reduced cytotoxicity. nih.gov
Imidazo[1,5-a]quinoline analog (5c)Fe²⁺Iron Complex12.5-fold increase in anti-tuberculosis activity; reduced cytotoxicity. nih.gov
Quinoxaline derivativesCo(II), Ni(II), Cu(II), Zn(II)Mixed Ligand ComplexesShowed significant antimicrobial activity and DNA binding. nih.govnih.gov

Table of Mentioned Compounds

Compound Name/Class
This compound
Imidazo[1,5-a]quinoxaline
Imidazo[1,5-a]quinoline
EAPB0203
Fotemustine
Imiquimod
3-Phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones
Quinoxalinone Schiff's bases
Quinoxaline
Quazolinone Schiff's bases
1,2,4-Triazolo[1,5-a]quinoxalines
Imidazo[1,2-a]quinoxalines
Fluorinated arylcyclopropylamines
Triazoloquinoxaline

Advanced Applications and Chemical Biology Probes

Development of Selective Molecular Probes

The development of molecular probes is crucial for visualizing and understanding complex biological processes. The unique characteristics of the imidazo[1,5-a]quinoxaline (B8520501) scaffold and its analogs make them promising candidates for creating specialized probes, particularly for fluorescent applications in cellular environments.

While specific studies on 4-Chloro-1-methylimidazo[1,5-a]quinoxaline as a fluorescent probe are not extensively documented, the closely related imidazo[1,5-a]pyridine (B1214698) scaffold has been successfully utilized to develop emissive compounds for bioimaging. nih.gov These related scaffolds exhibit remarkable photophysical properties, including significant solvatochromic behavior, where their fluorescence emission spectrum shifts depending on the polarity of the solvent. nih.gov This characteristic is highly desirable for biological probes, as it allows for the sensing of local environmental changes within cells, such as variations in hydration or the composition of biomolecular structures. nih.gov

The general quinoxaline (B1680401) core is also known to be a component of fluorescent sensors, for instance, in the design of probes for measuring pH in aqueous media. mdpi.com The synthetic tractability of the imidazo[1,5-a]quinoxaline system allows for the introduction of various functional groups, which can be used to tune the photophysical properties and conjugate the probe to specific biomolecules, thereby enabling targeted biological investigations.

The compact shape and emissive properties of imidazo[1,5-a]pyridine-based fluorophores make them suitable candidates for probing cell membranes. nih.gov The study of membrane dynamics, fluidity, and hydration is essential for monitoring cellular health and exploring key biochemical pathways. nih.gov Fluorophores with strong solvatochromic properties are particularly useful as membrane probes because they can report on the local polarity and hydration state of the lipid bilayer. nih.gov

By inserting into the cell membrane, these probes can provide real-time information about the membrane's physical state. Changes in fluorescence intensity or emission wavelength can indicate alterations in membrane fluidity or integrity, which are often associated with cellular processes like signaling, transport, and apoptosis. Although direct application of this compound in this area is yet to be fully explored, the principles established with analogous scaffolds provide a strong rationale for its potential use in cell membrane imaging and dynamics studies. nih.gov

Lead Compound Optimization and Scaffold-Based Drug Discovery

The imidazo[1,5-a]quinoxaline scaffold is a cornerstone in scaffold-based drug discovery, a strategy that utilizes a common molecular core to generate libraries of compounds for screening against various biological targets. This approach has led to the identification of potent modulators for several protein classes.

Rational drug design leverages structural information about a biological target to guide the synthesis of more potent and selective inhibitors. The imidazo[1,5-a]quinoxaline scaffold has been the subject of such optimization efforts for multiple targets.

α5-GABAA Receptor Modulators : An initial optimization of novel imidazo[1,5-a]quinoxaline compounds, derived from a heuristic approach combining two known structural moieties, yielded potent modulators of the α5-GABA-A receptor. This work produced compounds with activity in the single-digit nanomolar range, including both positive and negative allosteric modulators. nih.gov

BTK Inhibitors : Imidazo[1,5-a]quinoxalines have been synthesized to function as irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key target for treating rheumatoid arthritis. The lead compound from this series demonstrated significant in vivo efficacy in preclinical models, and its binding mode was confirmed by an X-ray crystal structure. nih.gov

EGFR Inhibitors : In a related system, the isomeric imidazo[1,2-a]quinoxaline (B3349733) scaffold was used to design non-covalent inhibitors of the epidermal growth factor receptor (EGFR). mdpi.comnih.gov The design strategy involved replacing other heterocyclic cores, such as pyrazolo[1,5-c]quinazolines, with the imidazoquinoxaline template to improve the pharmacological profile. mdpi.com

The table below summarizes examples of targets for which imidazo[1,5-a]quinoxaline and its isomers have been optimized.

ScaffoldTargetResult of OptimizationReference
Imidazo[1,5-a]quinoxalineα5-GABAA ReceptorIdentification of positive and negative allosteric modulators with nanomolar activity. nih.gov
Imidazo[1,5-a]quinoxalineBruton's Tyrosine Kinase (BTK)Development of an irreversible inhibitor with in vivo efficacy for rheumatoid arthritis. nih.gov
Imidazo[1,2-a]quinoxalineEpidermal Growth Factor Receptor (EGFR)Design of potent, non-covalent inhibitors active against wild-type and mutant EGFR. mdpi.comnih.gov

A critical aspect of lead optimization is enhancing the specificity of a compound for its intended target while increasing its therapeutic efficacy. Several strategies are employed with the imidazo[1,5-a]quinoxaline scaffold.

Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents at various positions on the imidazo[1,5-a]quinoxaline ring system is a primary strategy. For instance, SAR studies on BTK inhibitors guided the selection of optimal functional groups to achieve irreversible binding and high potency. nih.gov Similarly, for the isomeric imidazo[1,2-a]quinoxaline-based EGFR inhibitors, a series of 30 derivatives were synthesized to explore the SAR, leading to compounds with inhibitory concentrations (IC50) comparable to the approved drug erlotinib. mdpi.comnih.gov One derivative, compound 6b, showed significant activity against a gefitinib-resistant cancer cell line. mdpi.com

Kinase Profiling : To ensure target specificity, lead compounds are often screened against a broad panel of related proteins. For JNK1 inhibitors based on the imidazo[1,2-a]quinoxaline scaffold, kinase profiling against over 125 kinases was used to confirm selectivity, identifying a derivative that was highly specific for JNK kinases. nih.govresearchgate.net This strategy is crucial for minimizing off-target effects.

Molecular Modeling and Docking : Computational tools are used to understand how a compound binds to its target. Molecular docking of an imidazo[1,2-a]quinoxaline inhibitor into the active site of both wild-type and mutant EGFR provided insights into the basis of its inhibition, guiding further design efforts to overcome drug resistance. mdpi.comnih.gov

The following table illustrates how specific structural changes can impact the efficacy of compounds based on the related imidazo[1,2-a]quinoxaline scaffold against EGFR.

CompoundKey Structural FeaturesIC50 (EGFRwt)IC50 (H1975 resistant cells)Reference
Erlotinib (Control)Quinazoline core221.03 nM- mdpi.com
Gefitinib (Control)Quinazoline core-> 20 µM mdpi.com
6b Imidazo[1,2-a]quinoxaline core211.22 nM3.65 µM mdpi.com
7j Imidazo[1,2-a]quinoxaline core193.18 nM- mdpi.com

Application in Multi-Target Modulator Research

The ability of the imidazo[1,5-a]quinoxaline scaffold to serve as a template for inhibitors of diverse protein families makes it an attractive candidate for the development of multi-target modulators. Such agents are designed to interact with multiple biological targets simultaneously, which can be a highly effective strategy for treating complex multifactorial diseases like cancer or neurodegenerative disorders.

The imidazo[1,5-a]quinoxaline core has been successfully adapted to target:

G-protein coupled receptors : Specifically, as allosteric modulators of α5-GABAA receptors. nih.gov

Enzymes : Including irreversible inhibitors of Bruton's tyrosine kinase (BTK) and inhibitors of phosphodiesterase 10 (PDE10). nih.govgoogle.com

Antimicrobial targets : Derivatives have also shown promising antimicrobial properties, suggesting they can interact with essential pathways in bacteria and fungi. nih.gov

The chemical versatility of the scaffold allows for the fine-tuning of its properties to engage with the distinct binding sites of different protein classes. This adaptability is a key advantage in multi-target drug design, where a single core structure can be decorated with different pharmacophoric elements to achieve a desired polypharmacological profile. The development of compounds from the same chemical family that can act as anticancer agents, immunomodulators, and neurological disorder treatments underscores the broad therapeutic potential of the imidazo[1,5-a]quinoxaline scaffold in multi-target modulator research. nih.govgoogle.comnih.gov

Future Directions and Emerging Research Avenues for 4 Chloro 1 Methylimidazo 1,5 a Quinoxaline Research

Exploration of Novel Synthetic Approaches for Complex Imidazo[1,5-a]quinoxaline (B8520501) Architectures

The future of imidazo[1,5-a]quinoxaline research is intrinsically linked to the innovation of synthetic methodologies that allow for the construction of increasingly complex and diverse molecular structures. While classical methods like the condensation of o-phenylenediamines with dicarbonyl compounds have been foundational, recent and future efforts are focused on more sophisticated and efficient strategies. nih.gov

Novel approaches are moving beyond simple substitutions to the creation of intricate, polycyclic, and macrocyclic systems. researchgate.net Key areas of exploration include:

Multi-component Reactions (MCRs): The development of one-pot MCRs is a significant focus, enabling the assembly of complex imidazoquinoxaline scaffolds from simple, readily available starting materials in a single step. researchgate.net This approach enhances synthetic efficiency and allows for rapid generation of diverse compound libraries.

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds on the quinoxaline (B1680401) or imidazole (B134444) rings represents a powerful and atom-economical strategy. Iodine-catalyzed cross-dehydrogenative coupling, for example, has been used to form new carbon-carbon and carbon-heteroatom bonds under metal-free conditions. researchgate.net

Flow Chemistry and Photochemistry: The use of continuous flow reactors and photochemical methods is being explored to improve reaction yields, safety, and scalability. Visible light-induced cascade reactions have been successfully employed for the synthesis of imidazo[1,5-a]quinoxalinones. researchgate.net

Denitrogenative Annulation: An emerging strategy involves the conversion of tetrazolo[1,5-a]quinoxalines into imidazo[1,2-a]quinoxalines, a closely related scaffold. beilstein-journals.org Investigating the reaction conditions that favor this imidazole ring formation over competing reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), could provide alternative and regioselective routes to complex derivatives. beilstein-journals.org

These advanced synthetic methods are crucial for building novel architectures, such as bis-imidazo[1,5-a]quinoxalines and macrocycles containing the imidazoquinoxaline fragment, opening up new possibilities for biological applications. researchgate.net

Synthetic Strategy Description Potential Advantages Reference
Intramolecular CyclizationCyclization of precursors like N-(2-halophenyl)-1H-imidazole-5-carboxamides or reductive cyclization of nitro-imidazole carboxylates.Regiospecificity, high yields. researchgate.net
Multi-component ReactionsOne-pot condensation of multiple starting materials (e.g., aryl aldehydes, ortho-N-Boc-phenylenediamines, and azido (B1232118) chalcones).High efficiency, diversity-oriented synthesis. researchgate.net
C-H Cross-Dehydrogenative CouplingIodine-catalyzed cascade coupling to form new C-C or C-N bonds directly on the heterocyclic core.Metal-free, atom-economical, broad substrate scope. researchgate.net
Denitrogenative AnnulationConversion of tetrazolo[1,5-a]quinoxalines to imidazoloquinoxalines as a competing reaction to CuAAC.Provides an alternative synthetic route to related scaffolds. beilstein-journals.org
Photochemical CascadeVisible light-induced decarboxylation/annulation of quinoxalin-2(1H)-ones and N-arylglycines.Mild conditions, novel reaction pathways. researchgate.net

Integration of Advanced Computational Methods for De Novo Design of Imidazo[1,5-a]quinoxaline Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process for imidazo[1,5-a]quinoxaline derivatives. The integration of in silico techniques allows for the rational design of new compounds with enhanced potency and selectivity, while also providing deeper insights into their mechanisms of action.

Future research will increasingly rely on:

Structure-Activity Relationship (SAR) and QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed to analyze the effects of different substituents on the biological activity of imidazo[1,5-a]quinoxalines. researchgate.net These models help predict the activity of virtual compounds, prioritizing synthetic efforts toward the most promising candidates.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding modes of imidazo[1,5-a]quinoxaline derivatives within the active sites of target proteins, such as tubulin or various kinases. rsc.orgnih.gov This helps to explain observed SAR and guide the design of new analogs with improved interactions. For instance, docking studies have been crucial in understanding interactions at the colchicine-binding site of tubulin. researchgate.net

Pharmacophore Modeling: By identifying the key chemical features required for biological activity, pharmacophore models serve as templates for designing novel scaffolds or modifying existing ones to enhance target engagement. This approach was instrumental in the optimization of α5-GABA-A receptor negative allosteric modulators. nih.gov

Big Data and AI/Machine Learning: The growing volume of "big omics data" (genomics, proteomics, etc.), combined with AI and machine learning algorithms, offers an unprecedented opportunity to identify novel targets and design highly specific modulators. nih.gov These computational capabilities can rapidly screen vast chemical spaces and predict biological outcomes, guiding the de novo design of the next generation of imidazo[1,5-a]quinoxaline-based therapeutics. nih.gov

These computational approaches are not merely supplementary; they are becoming central to modern drug design, enabling a more targeted and efficient exploration of the vast chemical space accessible from the imidazo[1,5-a]quinoxaline scaffold.

Identification and Exploration of Unique Biological Targets and Pathways for Imidazo[1,5-a]quinoxalines

A significant frontier in imidazo[1,5-a]quinoxaline research is the identification of novel biological targets and the elucidation of the pathways through which these compounds exert their effects. While this scaffold is known to interact with several target classes, ongoing research continues to uncover new and unique biological activities.

Promising areas of investigation include:

Neurological Targets: Derivatives of imidazo[1,5-a]quinoxaline have shown high affinity for the γ-aminobutyric acid A (GABA-A)/benzodiazepine (B76468) receptor complex, acting as partial agonists with potential anxiolytic activity but with reduced side effects compared to traditional benzodiazepines. nih.gov Recent work has also identified potent negative allosteric modulators (NAMs) for the α5-GABA-A receptor subtype, which is involved in cognition and memory. nih.gov

Oncology Pathways: The "Imiqualine" family, which includes imidazo[1,5-a]quinoxaline scaffolds, has yielded compounds with potent cytotoxic activities against cancer cell lines, particularly melanoma. mdpi.com Mechanistic studies suggest an original mechanism of action that differs from common anticancer agents, involving mitotic catastrophe. nih.govmdpi.com Other derivatives have been shown to inhibit tubulin polymerization and interfere with the PI3K/Akt signaling pathway, both of which are critical in cancer cell proliferation and survival. rsc.org

Immunomodulation: Synthesized analogs of imidazo[1,5-a]quinoxaline have been evaluated for their ability to modulate Toll-like receptors (TLRs), specifically as antagonists of TLR7. nih.gov By inhibiting the activation of NF-κB, these compounds present opportunities for developing new immunomodulatory and anti-inflammatory agents. nih.gov

Phosphodiesterase (PDE) Inhibition: Related imidazo[1,2-a]quinoxaline (B3349733) derivatives have been identified as potent inhibitors of the PDE4 and PDE10A isoforms, highlighting the potential of this general scaffold for treating inflammatory disorders and certain neurological conditions. researchgate.netresearchgate.net

The diversity of these targets underscores the chemical versatility of the imidazo[1,5-a]quinoxaline core. Future research will focus on target deconvolution for the most active compounds and exploring these pathways in greater detail to validate their therapeutic potential.

Biological Target/Pathway Therapeutic Area Mechanism of Action Reference
α5-GABA-A ReceptorNeurology (Cognition)Negative Allosteric Modulation nih.gov
Central Benzodiazepine ReceptorsNeurology (Anxiety)Partial Agonism nih.gov
Tubulin PolymerizationOncologyInhibition of microtubule formation, G2/M cell cycle arrest. rsc.org
PI3K/Akt PathwayOncologyInhibition of key survival signaling pathway. rsc.org
Toll-like Receptor 7 (TLR7)Immunology/InflammationAntagonism, inhibition of NF-κB translocation. nih.gov
Phosphodiesterase 10A (PDE10A)Neurology/InflammationInhibition of cAMP hydrolysis. researchgate.net

Development of Chemical Tools for Elucidating Specific Biological Pathways

Beyond their direct therapeutic potential, imidazo[1,5-a]quinoxaline derivatives are being developed as sophisticated chemical tools to probe and understand complex biological systems. nih.gov These tools enable researchers to visualize, track, and perturb specific molecular processes within living cells, providing invaluable insights into cellular function and disease mechanisms.

Emerging applications include:

Fluorescent Probes: The inherent luminescence of certain imidazo[1,5-a]pyridine (B1214698) and related heterocyclic scaffolds makes them ideal candidates for the development of fluorescent probes. rsc.orgrsc.org These can be designed to bind to specific proteins or cellular components, allowing for their visualization via confocal microscopy and other imaging techniques. Their sensitivity to environmental changes, such as pH, also allows for their use as sensors for volatile organic compounds or changes in cellular microenvironments. rsc.org

Affinity-Based Probes: For target identification, active imidazo[1,5-a]quinoxaline compounds can be functionalized with reactive groups or tags (like biotin) to create affinity-based probes. These probes can be used in techniques like affinity chromatography to isolate their binding partners from cell lysates, as was done to identify protein targets for the Imiqualine family of compounds. mdpi.com

Pharmacological Perturbators: Highly potent and selective imidazo[1,5-a]quinoxaline derivatives serve as excellent pharmacological tools to perturb specific biological pathways. nih.gov For example, a selective inhibitor of a particular kinase or receptor allows researchers to study the downstream consequences of blocking that specific node in a signaling network, thereby elucidating its function in both healthy and diseased states.

The development of these chemical tools is a cyclical process; insights gained from their use can inform the design of more effective therapeutic agents, while the pursuit of new drugs often yields highly specific probes for biological research.

Translational Research Opportunities for Imidazo[1,5-a]quinoxaline Scaffolds

Translational research aims to bridge the gap between basic scientific discoveries and new clinical applications. The imidazo[1,5-a]quinoxaline scaffold is at the heart of several promising translational opportunities, with a number of derivatives showing significant potential in preclinical models.

Key areas for translation include:

Oncology: The development of compounds from the Imiqualine family, such as EAPB02303, represents a significant translational opportunity. mdpi.com This compound has demonstrated low nanomolar cytotoxic activity in vitro and, crucially, has shown efficacy in reducing tumor size in in vivo human melanoma xenograft models. nih.gov Its novel mechanism of action could be particularly valuable for treating cancers that have developed resistance to existing therapies. mdpi.com

Anxiolytics with Improved Safety Profiles: The discovery of imidazo[1,5-a]quinoxaline-based partial agonists for the GABA-A/benzodiazepine receptor complex is another promising avenue. nih.gov Compounds that provide anxiolytic effects without the typical side effects of full agonists (such as strong sedation, physical dependence, and ethanol (B145695) potentiation) are highly sought after in clinical practice. The analog dimethylamino urea (B33335) 41, for example, showed efficacy in animal models of anxiety while being devoid of these side effects. nih.gov

Antiviral Agents: Quinoxaline derivatives, in general, have been investigated for a wide range of antiviral activities, including against respiratory pathogens. nih.govnih.gov The ability of some imidazo[1,5-a]quinoxaline analogs to modulate immune responses via TLRs suggests a potential role in combating viral infections, a critical area of unmet medical need. nih.gov

Future translational efforts will require rigorous preclinical evaluation, including pharmacokinetic and toxicological studies, to advance the most promising lead compounds from the imidazo[1,5-a]quinoxaline class toward clinical trials.

Q & A

What are the primary synthetic routes for 4-Chloro-1-methylimidazo[1,5-a]quinoxaline?

The compound is typically synthesized via intramolecular cyclization or base-induced cycloaddition . A common method involves reacting 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light to trigger cyclization . Alternatively, 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles can undergo aromatic nucleophilic substitution in a basic medium, followed by autooxidation to form the imidazoquinoxaline core . Ethyl isocyanoacetate is also utilized in cycloaddition reactions with halogenated quinoxalines to introduce substituents .

What biological activities are associated with this compound derivatives?

Derivatives exhibit antitumor , anticonvulsant , and neuroprotective properties. For example, tetrazolo[1,5-a]quinoxaline analogs demonstrate dual anticancer and antimicrobial activity, with IC50 values exceeding reference drugs like doxorubicin in tumor cell lines . The compound also acts as an antagonist of adenosine A1 and benzodiazepine receptors, inhibiting kinases (SK2, PIM, IkB) and phosphodiesterases (PDE4, PDE9, PDE10A), contributing to its therapeutic potential .

How can reaction conditions be optimized to improve yields in imidazoquinoxaline synthesis?

Key factors include catalyst selection , solvent polarity , and temperature control . For instance, iridium catalysts under visible light enhance cyclization efficiency , while potassium tert-butoxide in DMF promotes annulation in ethyl isocyanoacetate reactions . Batch vs. continuous flow processes should be evaluated for scalability, with emphasis on minimizing by-products via HPLC monitoring .

How do structural modifications influence the biological activity of imidazoquinoxalines?

Substituent size and electronic properties critically affect receptor interactions. Smaller substituents (e.g., methyl or fluorine) enhance agonist-like activity at GABA receptors, while bulky lipophilic groups (e.g., tert-butyl) confer antagonist properties . Introducing a carboxylate group at position 2 improves selectivity for human A3 adenosine receptors over A1 subtypes . Fluorination at specific positions increases binding affinity, as seen in imidazo[1,5-a]quinoxaline derivatives with subnanomolar Ki values .

What analytical techniques are recommended for characterizing imidazoquinoxaline derivatives?

  • Crystallography : Resolve stereochemistry and confirm annulation patterns (e.g., imidazo[1,5-a]quinoxaline 10a-c structures) .
  • HPLC-MS : Monitor reaction purity and by-product formation .
  • 3D-QSAR (CoMFA/CoMSIA) : Model structure-activity relationships, particularly for AMPA receptor inhibition .
  • Electrochemical assays : Evaluate redox behavior in material science applications .

How can conflicting data on receptor binding affinities be resolved?

Discrepancies often arise from substituent stereoelectronic effects or assay conditions . For example, fluorinated derivatives may show variable efficacy in GABA uptake assays due to differences in synaptoneurosomal preparation . Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) and apply molecular docking to clarify steric/electrostatic interactions .

What computational approaches predict the bioactivity of novel imidazoquinoxalines?

CoMFA and CoMSIA models correlate molecular fields (steric, electrostatic) with pIC50 values for targets like AMPA receptors . Docking simulations using hA3 adenosine receptor crystal structures (PDB: 4UHR) identify critical residues (e.g., Phe168, Asn250) for ligand anchoring . Machine learning models trained on kinase inhibition datasets can prioritize synthetic targets .

What is the mechanistic basis for imidazoquinoxaline-mediated kinase inhibition?

The compound competitively binds ATP pockets in kinases (e.g., PIM-1), disrupting phosphorylation cascades. For example, 2-carboxy-substituted derivatives form hydrogen bonds with catalytic lysine residues, while chloro groups enhance hydrophobic interactions . In PDE inhibition, the planar quinoxaline core stacks with aromatic residues in the catalytic domain, blocking cAMP/cGMP hydrolysis .

How does halogen substitution alter physicochemical and pharmacological properties?

Chlorine increases lipophilicity (logP) and enhances membrane permeability, critical for CNS-targeted agents . Fluorine improves metabolic stability and binding affinity via electron-withdrawing effects, as seen in TLR7 antagonists . However, excessive halogenation may reduce solubility; balance with polar groups (e.g., methoxy or carboxylate) .

How do imidazoquinoxalines compare to structurally related heterocycles?

  • Imidazo[1,2-a]pyrazines : Broader TLR7/8 antagonism but lower selectivity .
  • Pyrrolo[1,2-a]quinoxalines : Superior anticancer activity but higher cytotoxicity .
  • Tetrazolo[1,5-a]quinoxalines : Enhanced metabolic stability due to tetrazole ring rigidity .
    The imidazo[1,5-a]quinoxaline scaffold uniquely balances receptor selectivity and synthetic versatility, making it ideal for modular drug design .

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